1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine
Overview
Description
1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine is a useful research compound. Its molecular formula is C11H15N3S and its molecular weight is 221.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine and its derivatives have been extensively researched for their potential in anticancer therapy. A study by Rashid, Husain, and Mishra (2012) synthesized various derivatives of this compound, showing significant to good anticancer activity in vitro. Notably, one derivative was identified as a lead compound due to its significant growth inhibition activity (Rashid, Husain, & Mishra, 2012). Similarly, Nofal et al. (2014) found that derivatives of this compound exhibited promising anticancer activity against various cancerous cell lines (Nofal et al., 2014).
Antimicrobial Activity
The antimicrobial potential of derivatives of this compound has been explored in several studies. Darekar et al. (2020) synthesized novel derivatives showing moderate activity against gram-positive and gram-negative bacterial strains (Darekar, Karale, Akolkar, & Burungale, 2020). Reddy and Reddy (2010) also synthesized novel derivatives with significant antibacterial and antifungal activity (Reddy & Reddy, 2010).
Ring-Opening Polymerization
In the field of polymer chemistry, the use of this compound has been identified. Akpan, Omondi, and Ojwach (2018) demonstrated its role in ring-opening polymerization reactions, producing polycaprolactone and polylactides with moderate molecular weights and narrow polydispersity indexes (Akpan, Omondi, & Ojwach, 2018).
Influence in Electrochromic Properties
The compound has also been studied for its influence on the electrochromic properties of conducting polymers. Akpinar, Nurioglu, and Toppare (2012) synthesized derivatives and investigated their potential in altering the optical properties of polymers, demonstrating the ability to control polymer chain conformation through chemical modifications (Akpinar, Nurioglu, & Toppare, 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-15-7-6-8(12)11-13-9-4-2-3-5-10(9)14-11/h2-5,8H,6-7,12H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNOVKZOKFLYAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC2=CC=CC=C2N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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